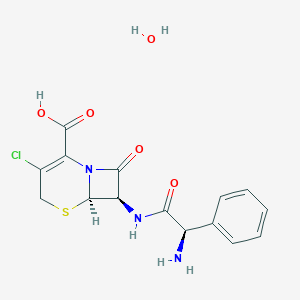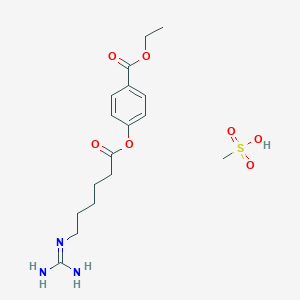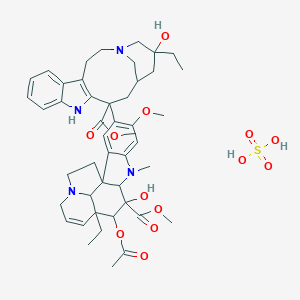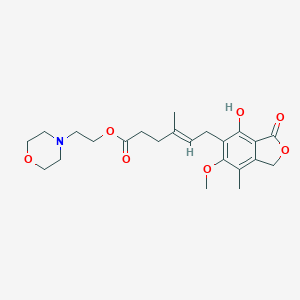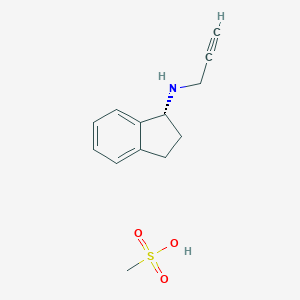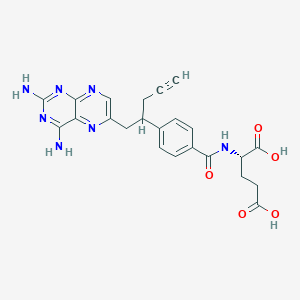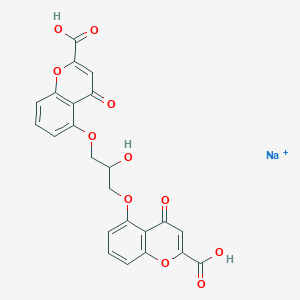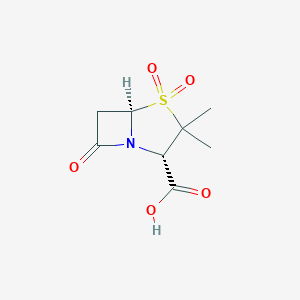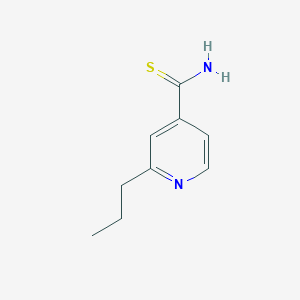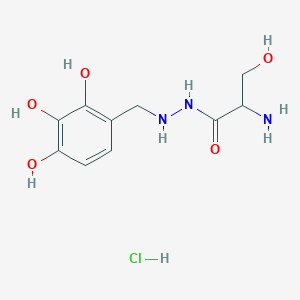
Benserazide hydrochloride
Overview
Description
Benserazide hydrochloride is a synthetic compound that is used as a dopamine agonist in the treatment of Parkinson's disease. It is a prodrug of levodopa, which is a metabolite of dopamine, and is used to increase dopamine levels in the brain. It is a safe and effective treatment for Parkinson's disease, and has been used for over 40 years. This compound is a white, crystalline powder that is soluble in water and has a molecular weight of 336.81 g/mol.
Scientific Research Applications
Effect on Indoleamines : Benserazide reduces melatonin and 5-hydroxytryptamine levels in the rat pineal gland without affecting hypothalamic 5-hydroxytryptamine, demonstrating its selective impact on the pineal gland (Arendt et al., 1981)(source).
Inhibition of Melatonin Synthesis : It inhibits melatonin synthesis by preventing the formation of its substrate, 5-hydroxytryptamine, affecting the diurnal rhythm of hydroxyindole-O-methyltransferase (Ho & Smith, 1982)(source).
Inhibition of Amine Oxidase : Benserazide inhibits clorgyline-resistant amine oxidase in rat cardiovascular tissues, which could benefit Parkinson's disease therapy (Lyles & Callingham, 1982)(source).
High Dose and CNS Function : A high dose of benserazide alone is questionable for studying CNS monoaminergic function as it does not cause depletion of serotonin (5-HT), noradrenaline (NA), or dopamine (DA) (Vellucci, 1978)(source).
Impact on L-DOPA Metabolism : Benserazide reduces central AADC activity in the striatum of rats with nigrostriatal denervation, affecting the metabolism of exogenous L-DOPA (Shen et al., 2003)(source).
Potential as a Fetal Hemoglobin Inducer : Benserazide shows potential as a novel fetal hemoglobin inducer in non-carriers of hemoglobin disorders, marking its utility beyond Parkinson's disease (Santos et al., 2020)(source).
Differential Brain Penetration : It reduces noradrenaline levels in the cerebral cortex but does not significantly affect pineal noradrenaline or dopamine levels, suggesting differential brain area penetration (Ho & Smith, 1983)(source).
Combination Therapy in Parkinson's : In combination with L-DOPA, benserazide can reduce central AADC activity in the striatum of Parkinson's disease rats, potentially mitigating adverse effects of long-term L-DOPA therapy (Wang Jian-wei, 2010)(source).
Enhancing Antidepressant Efficacy : Benserazide may boost the therapeutic effect of tryptophan as an antidepressant by inhibiting its peripheral catabolism (Young, St-Arnaud-Mckenzie, & Sourkes, 1978)(source).
Restless Legs Syndrome Treatment : It is effective and safe in treating restless legs syndrome, rapidly improving sleep quality after the first dose (Benes̆ et al., 1999)(source).
Mechanism of Action
Target of Action
Benserazide hydrochloride is a peripherally acting aromatic L-amino acid decarboxylase or DOPA decarboxylase inhibitor . This enzyme is the primary target of Benserazide, and it plays a crucial role in the metabolism of levodopa, a drug used to treat Parkinson’s disease .
Mode of Action
Benserazide acts by inhibiting the decarboxylation of levodopa to dopamine in extracerebral tissues . It is incapable of crossing the blood-brain barrier itself but prevents the formation of dopamine from levodopa outside the brain . This action minimizes the occurrence of extracerebral side effects caused by increased levels of circulating dopamine, such as nausea, vomiting, or even cardiac arrhythmias .
Biochemical Pathways
The primary biochemical pathway affected by Benserazide is the conversion of levodopa into dopamine. By inhibiting the decarboxylation of levodopa in extracerebral tissues, Benserazide ensures that dopamine is primarily produced in the brain, where it is needed to manage the symptoms of Parkinson’s disease .
Pharmacokinetics
Benserazide is hydrolyzed to trihydroxybenzylhydrazine in the intestinal mucosa and the liver . The half-life of Benserazide is documented as 1.5 hours , and it is largely protected against decarboxylation mainly by way of this . The pharmacokinetic parameters of levodopa and benserazide were found to be different in a study .
Result of Action
The primary result of Benserazide’s action is the increased availability of dopamine in the brain, which helps to alleviate the symptoms of Parkinson’s disease . It should be noted that benserazide cannot reduce the centrally mediated side effects of levodopa, particularly dyskinesia .
Action Environment
The action of Benserazide is influenced by the fact that it cannot cross the blood-brain barrier . This characteristic ensures that its action is confined to peripheral tissues, thereby minimizing the peripheral side effects of levodopa therapy . .
Safety and Hazards
Benserazide hydrochloride is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is also classified as toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .
Future Directions
Benserazide is currently indicated for use as a combination therapy with levodopa for the treatment of Parkinson’s disease in adults > 25 years of age, with the exception of drug-induced parkinsonism . The European Medicines Agency has conferred an orphan designation upon benserazide hydrochloride as a potential therapy for beta thalassaemia . Studies are ongoing, but no evidence has been formally elucidated as of yet .
Biochemical Analysis
Biochemical Properties
Benserazide hydrochloride acts to prevent the formation of dopamine from levodopa in extracerebral tissues . It inhibits the decarboxylation of levodopa, allowing dopamine to build up solely in the brain . This interaction minimizes adverse effects caused by peripheral dopamine, such as vasoconstriction, nausea, and arrhythmia .
Cellular Effects
This compound has been identified as a selective HK2 inhibitor, which can specifically bind to HK2 and significantly inhibit HK2 enzymatic activity in vitro . It reduces glucose uptake, lactate production, and intracellular ATP level, and can cause cell apoptosis and an increased loss of mitochondrial membrane potential .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of the aromatic acid decarboxylase . This inhibition prevents the conversion of levodopa into dopamine in extracerebral tissues, allowing dopamine to build up solely in the brain .
Temporal Effects in Laboratory Settings
While specific temporal effects of this compound in laboratory settings are not mentioned in the search results, it is known that this compound can cause cell apoptosis and an increased loss of mitochondrial membrane potential .
Dosage Effects in Animal Models
In vivo studies have indicated that intraperitoneal injection of this compound at 300 and 600 mg/Kg suppressed cancer growth in tumor-bearing mice without showing toxicity .
Metabolic Pathways
This compound is involved in the metabolic pathway of levodopa, where it inhibits the decarboxylation of levodopa, preventing the formation of dopamine in extracerebral tissues .
Transport and Distribution
This compound is incapable of crossing the blood-brain barrier itself . It acts to prevent the formation of dopamine from levodopa in extracerebral tissues .
Subcellular Localization
The specific subcellular localization of this compound is not mentioned in the search results. It is known that this compound cannot cross the blood-brain barrier itself .
properties
IUPAC Name |
2-amino-3-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O5.ClH/c11-6(4-14)10(18)13-12-3-5-1-2-7(15)9(17)8(5)16;/h1-2,6,12,14-17H,3-4,11H2,(H,13,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFCBIUXQQYDEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CNNC(=O)C(CO)N)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045412 | |
| Record name | Benserazide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56424021 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
14919-77-8 | |
| Record name | Benserazide hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14919-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benserazide hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014919778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BENSERAZIDE HYDROCHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755907 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benserazide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-(2,3,4-trihydroxybenzyl)-DL-serinohydrazide monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.432 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENSERAZIDE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B66E5RK36Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Benserazide Hydrochloride?
A1: this compound acts as a peripheral decarboxylase inhibitor, preventing the conversion of Levodopa to Dopamine outside the central nervous system. [, , ] This targeted action enhances Levodopa's availability for transport to the brain, where it can be converted into Dopamine to address the Dopamine deficiency characteristic of Parkinson’s Disease. [, , , , , ]
Q2: Can this compound alone influence neurotransmitter levels?
A3: While primarily recognized for its role in enhancing Levodopa’s efficacy, this compound alone does not appear to significantly alter plasma norepinephrine levels or impact the number of α2-adrenergic receptors in platelet membranes. []
Q3: What is the molecular formula and weight of this compound?
A4: The molecular formula for this compound is C10H15N3O5 · HCl, and its molecular weight is 293.7 g/mol. [, , ]
Q4: Are there any unique spectroscopic characteristics of this compound?
A5: this compound can be analyzed using ultraviolet (UV) absorption spectrophotometry. [] It exhibits specific absorbance peaks, allowing for its quantification in mixtures, such as formulations containing both this compound and Levodopa. []
Q5: How stable is this compound in pharmaceutical formulations?
A6: Maintaining this compound's stability in pharmaceutical formulations is crucial. Strategies such as coating the drug in resin have been explored to enhance stability and improve the drug's sustained-release properties. [, ]
Q6: How does the distribution of this compound within a combination tablet impact its effectiveness?
A7: Research using near-infrared (NIR) and low-frequency Raman spectroscopy imaging techniques has revealed that the uniform distribution of this compound within combination tablets is essential for consistent drug content and, consequently, therapeutic efficacy. []
Q7: Does this compound exhibit any catalytic properties?
A8: While this compound is not generally recognized for its catalytic properties, its interaction with enzymes like aromatic L-amino acid decarboxylase is central to its pharmacological action. []
Q8: Beyond Parkinson’s Disease, are there other potential applications for this compound?
A9: Emerging research suggests that this compound may hold potential for applications beyond Parkinson's Disease. Studies are exploring its antifungal properties, particularly against Candida albicans, both alone and in combination with existing antifungals like Fluconazole. [] Additionally, its potential as a therapeutic agent for sickle cell disease is being investigated under an orphan drug designation. []
Q9: Have computational methods been employed to study this compound?
A10: Yes, in silico studies have utilized molecular docking techniques to explore the interaction of this compound with specific targets, such as the neuraminidase enzyme of the H7N9 avian influenza virus. []
Q10: What strategies have been explored to improve this compound's formulation and delivery?
A12: Researchers are actively investigating innovative formulation approaches to enhance this compound's therapeutic profile. These include developing sustained-release suspensions [, ], controlled-release capsules [], and gastro-floating sustained-release capsules [] to improve the drug's bioavailability, reduce dosing frequency, and enhance patient compliance. [, , ]
Q11: Is there information available regarding SHE regulations for this compound?
A11: The provided research papers do not offer specific details concerning SHE regulations related to this compound.
Q12: What is the pharmacokinetic profile of this compound?
A14: this compound, when co-administered with Levodopa, demonstrates a relatively short half-life, typically around 0.6 hours. [] It is primarily intended to act peripherally, minimizing its passage across the blood-brain barrier. [, , ]
Q13: How does the co-administration of this compound affect Levodopa's pharmacokinetics?
A15: this compound, by inhibiting peripheral Levodopa decarboxylation, significantly influences Levodopa’s pharmacokinetic profile. This inhibition leads to increased plasma concentrations of Levodopa and enhanced transport across the blood-brain barrier, ultimately resulting in greater Dopamine availability in the brain. [, , , , , ]
Q14: Has the efficacy of this compound been evaluated in animal models?
A16: Studies have investigated the effects of this compound in animal models. For instance, research has explored its potential in alleviating motor dysfunction and reducing striatal apoptosis in a mouse model of Parkinson's Disease. []
Q15: Are there clinical trials evaluating this compound's therapeutic potential?
A17: Several clinical trials have assessed the efficacy and safety of this compound in combination with Levodopa for managing Parkinson's Disease. [, ]
Q16: Is there evidence of resistance development to this compound?
A16: The provided research articles do not indicate any documented cases of resistance development specifically to this compound.
Q17: What are the potential adverse effects associated with this compound?
A19: While generally well-tolerated, this compound may be associated with certain adverse effects, particularly when used in conjunction with Levodopa. In rare instances, it has been linked to the development of malignant syndrome, characterized by symptoms like fever, muscle rigidity, and altered consciousness. [, ]
Q18: Can this compound affect homocysteine levels in Parkinson’s Disease patients?
A20: Studies suggest a potential link between this compound administration and elevated homocysteine levels in individuals with Parkinson's Disease. [] This association is noteworthy due to the potential cardiovascular risks linked to hyperhomocysteinemia. []
Q19: Have specific biomarkers been identified to predict this compound's efficacy?
A19: While the research papers provided do not delve into specific biomarkers for predicting this compound's efficacy, investigating potential biomarkers could contribute to personalized treatment approaches.
Q20: What analytical methods are commonly employed for this compound analysis?
A23: Various analytical techniques are utilized for the characterization and quantification of this compound, including high-performance liquid chromatography (HPLC) [, , ], UV absorption spectrophotometry [], capillary zone electrophoresis with amperometric detection [], and spectroscopic methods such as NIR and Raman spectroscopy imaging. []
Q21: What is known about the environmental impact and degradation of this compound?
A21: The research provided does not offer specific insights into the environmental fate and effects of this compound.
Q22: How do the dissolution properties of this compound affect its bioavailability?
A25: this compound's dissolution rate significantly influences its bioavailability and, consequently, its therapeutic effectiveness. Formulation strategies aimed at optimizing dissolution are crucial for achieving desirable drug release profiles. [, , ]
Q23: How are analytical methods for this compound validated?
A23: The provided research does not elaborate on the specific validation procedures employed for analytical methods used to quantify this compound.
Q24: What measures are taken to ensure the quality and consistency of this compound products?
A27: Ensuring the pharmaceutical quality of this compound products is paramount. Studies have compared the quality of generic formulations to the original brand-name product (Madopar® / Prolopa®), highlighting the importance of rigorous quality control measures throughout the manufacturing process. [, ]
Q25: Does this compound induce any immunological responses?
A25: The research provided does not discuss the immunogenic potential of this compound.
Q26: Does this compound interact with drug transporters?
A29: While the provided papers don't extensively explore this aspect, this compound's interaction with transporters influencing Levodopa's uptake and efflux, particularly at the blood-brain barrier, is crucial for its therapeutic action. [, , ]
Q27: Does this compound influence drug-metabolizing enzymes?
A30: A key aspect of this compound's action is its potent inhibition of the enzyme aromatic L-amino acid decarboxylase, primarily in peripheral tissues. [] This targeted enzyme inhibition prevents the premature conversion of Levodopa to Dopamine outside the central nervous system. [, , ]
Q28: What is known about the biocompatibility of this compound?
A28: The research presented does not provide specific details regarding the biocompatibility or biodegradability of this compound.
Q29: Are there alternative compounds to this compound in the treatment of Parkinson's Disease?
A32: Carbidopa is another decarboxylase inhibitor commonly used in conjunction with Levodopa for managing Parkinson's Disease. [, , ] The choice between Carbidopa and this compound often depends on factors such as individual patient response, formulation availability, and physician preference. [, , ]
Q30: Are there specific guidelines for the recycling and disposal of this compound?
A30: The provided research papers do not offer insights into the recycling and waste management practices for this compound.
Q31: What research tools and resources are available for studying this compound?
A34: The research highlights various techniques and tools used to study this compound, including in vitro cell-based assays [], animal models of Parkinson's Disease and other conditions [, ], and clinical trials involving human subjects. [, ] Advanced analytical techniques like HPLC, UV spectrophotometry, and spectroscopic methods enable researchers to characterize and quantify the compound, assess its stability, and evaluate its distribution in pharmaceutical formulations. [, , , , ]
Q32: What are some key milestones in the research and development of this compound?
A32: The provided research does not delve into the specific historical context or milestones associated with this compound's discovery and development.
Q33: How has cross-disciplinary research advanced our understanding of this compound?
A36: The research showcases the collaborative efforts of scientists from diverse disciplines, including pharmacology, medicinal chemistry, analytical chemistry, and clinical medicine, in advancing our understanding and application of this compound. This interdisciplinary approach has been instrumental in unraveling the compound's mechanism of action, optimizing its formulations, evaluating its efficacy and safety, and exploring its potential for broader therapeutic applications. [, , , , , , , , , , , , , , , , , , , , , , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




